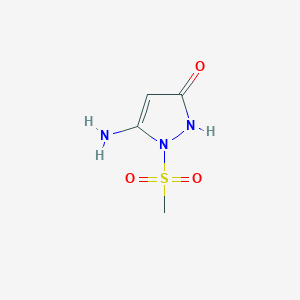

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

Description

Significance of Pyrazoles in Heterocyclic Chemistry Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of profound importance in heterocyclic chemistry for several reasons. The pyrazole (B372694) ring is a versatile scaffold that can be readily synthesized and functionalized, allowing for the creation of a vast array of derivatives with diverse physicochemical properties. mdpi.com

From a research perspective, pyrazoles are invaluable building blocks for the synthesis of more complex fused heterocyclic systems. beilstein-journals.org Their ability to act as ligands for various metal ions has also led to their use in coordination chemistry and catalysis. Furthermore, the electronic properties of the pyrazole ring, being electron-rich, make it an interesting subject for theoretical and mechanistic studies within organic chemistry. The stability of the aromatic ring, coupled with the reactivity of its substituents, provides a rich platform for investigating reaction mechanisms and structure-activity relationships.

The broad spectrum of biological activities exhibited by pyrazole-containing compounds has cemented their importance in medicinal chemistry. beilstein-journals.org Numerous drugs incorporating the pyrazole core have been developed, targeting a wide range of diseases. This success has spurred continuous research into novel pyrazole derivatives with improved efficacy and novel mechanisms of action.

Table 1: Examples of Bioactive Pyrazole-Containing Compounds

| Compound Name | Therapeutic Application |

| Celecoxib (B62257) | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Stanozolol | Anabolic steroid |

Overview of 5-Aminopyrazole Scaffolds in Organic Synthesis and Medicinal Chemistry

Within the broader family of pyrazoles, the 5-aminopyrazole scaffold is a particularly privileged substructure in both organic synthesis and medicinal chemistry. The presence of the amino group at the 5-position provides a versatile handle for a wide range of chemical transformations. It can act as a nucleophile, allowing for acylation, alkylation, and the formation of various nitrogen-containing functional groups. nih.gov This reactivity makes 5-aminopyrazoles key intermediates in the construction of diverse molecular architectures.

In medicinal chemistry, the 5-aminopyrazole moiety is a common feature in molecules designed to interact with biological targets. The amino group can participate in crucial hydrogen bonding interactions with proteins, such as enzymes and receptors, leading to potent and selective inhibition. mdpi.com This has been exploited in the development of kinase inhibitors, which are a major class of anti-cancer drugs. researchgate.net The scaffold's ability to be readily modified allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The synthetic accessibility and versatile reactivity of 5-aminopyrazoles have made them a staple in the toolbox of medicinal chemists for lead discovery and optimization. researchgate.net

Rationale for Investigating 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol within Academic Research

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent functional groups. The combination of the 5-aminopyrazole core with a methanesulfonyl group at the N1 position and a hydroxyl group at the C3 position presents a unique chemical entity with several points of interest for academic research.

The introduction of a methanesulfonyl group at the N1 position is a significant modification. Sulfonamides, which contain the -SO2N- functional group, are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer properties. scielo.org.mx The methanesulfonyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyrazole ring, influencing its reactivity and the pKa of the amino and hydroxyl groups. Investigating the impact of this substituent on the chemical and physical properties of the 5-aminopyrazole scaffold is a valid academic pursuit.

The presence of a hydroxyl group at the C3 position introduces another site for functionalization and potential biological interactions. 3-Hydroxypyrazoles are known to exist in tautomeric forms and can act as chelating agents for metal ions. chemicalbook.com The interplay between the amino, hydroxyl, and methanesulfonyl groups could lead to interesting intramolecular interactions and unique reactivity patterns. From a medicinal chemistry perspective, the hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to a biological target.

Therefore, the academic rationale for investigating this compound likely stems from the desire to explore the chemical space of N-sulfonylated 3-hydroxy-5-aminopyrazoles, with the hypothesis that this unique combination of functional groups could lead to novel chemical properties and potentially useful biological activities.

Scope and Academic Research Focus

The academic research focus on this compound would likely encompass several key areas:

Synthesis and Characterization: The primary focus would be on developing efficient and scalable synthetic routes to this specific compound. This would involve exploring different strategies for the introduction of the methanesulfonyl group and the construction of the substituted pyrazole ring. Thorough characterization of the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its tautomeric and conformational preferences.

Physicochemical Properties: The academic scope would include the determination of key physicochemical properties such as pKa, solubility, and lipophilicity. Understanding these properties is crucial for predicting the compound's behavior in different environments and for designing potential applications.

Exploratory Biological Screening: Given the prevalence of the 5-aminopyrazole scaffold in bioactive molecules, an initial biological screening of this compound against a panel of biological targets, such as kinases or microbial enzymes, would be a logical step. The goal of this exploratory screening would be to identify any potential "hits" that could warrant further investigation and lead to the development of new therapeutic agents.

In essence, the academic research on this compound would be foundational, aiming to thoroughly understand its chemical nature and to uncover any unique properties that could be exploited in the future, either in the realm of synthetic methodology or in the discovery of new biologically active agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylsulfonyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-11(9,10)7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWYENARVXQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Amino 1 Methanesulfonyl 1h Pyrazol 3 Ol

General Reactivity of the Pyrazole (B372694) Nucleus and its Functional Groups

Pyrazolones, which are oxo derivatives of pyrazoles, can exist in several tautomeric forms. researchgate.net For 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, tautomerism involving the hydroxyl group and the adjacent keto form is possible, which can influence its reaction pathways. The presence of both an acidic hydroxyl group and a basic amino group makes the molecule amphoteric, allowing it to react with both acids and bases.

Transformations Involving the Amino Group at Position 5

The amino group at the C5 position is a key site for derivatization, enabling the introduction of a wide range of functionalities to modify the compound's properties.

The amino group of 5-aminopyrazoles can be readily acylated. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This acylation occurs under reflux in toluene, demonstrating a standard method for modifying the amino group. mdpi.com

| Aminopyrazole Derivative | Acylating Agent | Product | Reference |

|---|---|---|---|

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |

The amino group of aminopyrazoles can undergo nitrosation and subsequent diazotization. These reactions are pivotal for introducing other functional groups. For example, diazotization of 5-aminopyrazoles followed by coupling reactions with active methylene (B1212753) compounds is a common strategy to synthesize fused heterocyclic systems like pyrazolo[1,5-c]-as-triazines. researchgate.net The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium. researchgate.netmdpi.com The resulting diazonium salt is a versatile intermediate. For instance, it can be coupled with phenols and other aromatic compounds to form azo dyes. researchgate.netresearchgate.net

While direct N-alkylation or N-arylation of the C5-amino group can be challenging, transformations of this group can lead to C-C bond formation. A notable example involves the deaminative transformation of 5-aminopyrazoles through diazotization, followed by Suzuki-Miyaura cross-coupling. nih.gov This strategy allows for the introduction of aryl and hetaryl moieties at the C5 position. nih.gov In some cases, the nitrogen of the amino group is protected as a nitrosamine (B1359907) during palladium-catalyzed cross-coupling reactions. nih.gov

The amino group can also participate in condensation reactions. For example, 3-amino-5-methyl-1H-pyrazole reacts with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one to yield N-(2-methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide, forming a fused pyrazolopyrimidine system. fishersci.no

Transformations Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position is another key site for functionalization, primarily through O-alkylation. The reaction of 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one with 2-bromo-1-(p-tolyl)ethan-1-one in the presence of potassium carbonate in DMF leads to the O-alkylated product. nih.gov This demonstrates a common method for introducing various substituents onto the oxygen atom.

| Pyrazol-3-ol Derivative | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one | 2-bromo-1-(p-tolyl)ethan-1-one | K2CO3, DMF, room temperature | 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one | nih.gov |

The reactivity of the hydroxyl group is also influenced by the tautomeric equilibrium between the -ol form and the keto form (pyrazol-3-one). This equilibrium can be shifted by solvents and substituents. researchgate.net

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group attached to the N1 position of the pyrazole ring is a key determinant of the reactivity of this compound. As a strong electron-withdrawing group, it significantly influences the acidity of the pyrazole ring protons and the nucleophilicity of the other functional groups.

The N-S bond of the N-sulfonyl group can be susceptible to cleavage under various reaction conditions. In acidic media, hydrolysis of the sulfonamide bond can occur, leading to the corresponding N-unsubstituted pyrazole. Similarly, under certain basic conditions, the mesyl group can act as a leaving group. This reactivity allows for the methanesulfonyl group to be used as a protecting group for the pyrazole nitrogen, which can be removed in a later synthetic step.

Furthermore, the sulfonyl group can act as a directing group in certain reactions, such as ortho-selective C-H functionalization, although this is more commonly observed on aryl sulfonamides. In some instances, desulfonylation can occur as a side reaction or a desired transformation, leading to the formation of a C-C bond at the position of the former C-S bond.

Utilization as Building Blocks for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, owing to the presence of multiple reaction sites. The amino group at the C5 position and the endocyclic nitrogen at the N1 position (often after in-situ removal of the methanesulfonyl group) are key for the construction of fused rings.

Pyrazolo[1,5-a]pyrimidines are an important class of fused heterocycles with diverse biological activities. nih.govmdpi.com A common and efficient method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org This reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov

In the case of this compound, the reaction would likely proceed after the removal of the methanesulfonyl group under the reaction conditions, freeing the N1 position for cyclization. The general reaction scheme is depicted below:

General Reaction Scheme for the Synthesis of Pyrazolo[1,5-a]pyrimidines

| Starting Material (5-Aminopyrazole) | Reagent (β-Dicarbonyl Compound) | Product (Pyrazolo[1,5-a]pyrimidine) |

|---|---|---|

| 5-Amino-1H-pyrazol-3-ol | Acetylacetone | 2,7-Dimethyl-5-hydroxypyrazolo[1,5-a]pyrimidine |

| 5-Amino-1H-pyrazol-3-ol | Ethyl acetoacetate | 2-Methyl-5-hydroxy-7-oxopyrazolo[1,5-a]pyrimidine |

| 5-Amino-1H-pyrazol-3-ol | Diethyl malonate | 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine |

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the β-dicarbonyl compound, as well as the reaction conditions. nih.gov

Imidazopyrazoles represent another class of fused heterocycles that can be synthesized from 5-aminopyrazole precursors. The synthesis of imidazo[1,2-b]pyrazoles can be achieved by reacting 5-aminopyrazoles with α-haloketones. The reaction involves an initial N-alkylation of the endocyclic nitrogen atom of the pyrazole ring by the α-haloketone, followed by an intramolecular cyclization between the amino group and the ketone carbonyl.

For this compound, the methanesulfonyl group would need to be cleaved prior to the N-alkylation step. Alternatively, if the exocyclic amino group is first acylated, subsequent cyclization can lead to the formation of the imidazole (B134444) ring.

General Reaction Scheme for the Synthesis of Imidazo[1,2-b]pyrazoles

| Starting Material (5-Aminopyrazole) | Reagent (α-Haloketone) | Product (Imidazo[1,2-b]pyrazole) |

|---|---|---|

| 5-Amino-1H-pyrazol-3-ol | Chloroacetone | 2-Methyl-6-hydroxyimidazo[1,2-b]pyrazole |

| 5-Amino-1H-pyrazol-3-ol | Phenacyl bromide | 2-Phenyl-6-hydroxyimidazo[1,2-b]pyrazole |

Synthesis of Pyrazolo[3,4-d]pyrimidines and Related Fused Azines

Pyrazolo[3,4-d]pyrimidines are purine (B94841) analogues and exhibit a wide range of biological activities. researchgate.net A versatile synthetic route to this scaffold involves the reaction of 5-aminopyrazoles with various one-carbon synthons, such as formamide, or through a Vilsmeier-Haack reaction followed by cyclization with an amine source. nih.govresearchgate.net

The Vilsmeier-Haack reaction on a 5-aminopyrazole introduces a formyl group or its equivalent at the C4 position, which can then undergo cyclization with the adjacent amino group and an external amine to form the pyrimidine (B1678525) ring. The use of this compound in such a sequence would likely involve the participation of the amino group and the C4 position of the pyrazole ring in the cyclization, with the methanesulfonyl group potentially being retained or cleaved depending on the reaction conditions.

General Reaction Scheme for the Synthesis of Pyrazolo[3,4-d]pyrimidines

| Starting Material (5-Aminopyrazole) | Reagents | Product (Pyrazolo[3,4-d]pyrimidine) |

|---|---|---|

| 5-Amino-1H-pyrazole-4-carbonitrile | Formamide | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine |

| 5-Amino-1,3-diphenylpyrazole | DMF, PBr₃, then Hexamethyldisilazane | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine |

Spiro-Fused Pyrazole Derivatives

Spiro-fused pyrazoles are a unique class of compounds with three-dimensional structures that are of interest in medicinal chemistry. researchgate.net The synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives has been reported through a multi-component reaction of 5-aminopyrazoles, isatins, and a third component like a β-ketonitrile or 4-hydroxycoumarin. nih.gov

These reactions capitalize on the nucleophilicity of the 5-amino group and the C4 position of the pyrazole ring. The reaction with isatin (B1672199) forms a spirocyclic core. The participation of this compound in such transformations would depend on the reactivity of its amino and C4 positions, and the stability of the methanesulfonyl group under the multicomponent reaction conditions.

Examples of Reagents for Spiro-Fused Pyrazole Synthesis

| 5-Aminopyrazole Derivative | Reagent 1 | Reagent 2 | Product Type |

|---|---|---|---|

| 5-Aminopyrazole | Isatin | 4-Hydroxycoumarin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] |

| 5-Amino-3-methyl-1-phenylpyrazole | Isatin | β-Ketonitrile | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] |

Theoretical and Computational Investigations of 5 Amino 1 Methanesulfonyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods allow for the prediction of molecular geometry, electronic distribution, and other key characteristics that govern the compound's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and determine the ground-state electronic energy. Such studies on related aminopyrazoles have successfully predicted molecular structures that are in good agreement with experimental data where available.

Tautomerism and Conformational Analysis

The structure of this compound presents the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Specifically, the pyrazol-3-ol ring can exist in equilibrium with its keto tautomer, 5-amino-1-methanesulfonyl-1H-pyrazol-3(2H)-one.

Computational studies on analogous N-substituted pyrazolones have shown that the relative stability of the -ol and -one tautomers is influenced by the nature of the substituent on the nitrogen atom and the solvent environment. nih.gov For this compound, theoretical calculations would involve optimizing the geometries of both tautomers and comparing their relative energies to predict the predominant form under different conditions. Conformational analysis, particularly concerning the rotation around the N-S bond of the methanesulfonyl group, would also be crucial to identify the most stable three-dimensional arrangement of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. In related aminopyrazole systems, the HOMO is often localized on the amino group and the pyrazole (B372694) ring, while the LUMO can be distributed over the electron-withdrawing substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and would need to be confirmed by specific calculations for the target molecule.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Global Reactivity Indices

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These indices are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Hypothetical Global Reactivity Indices for this compound (Note: These values are illustrative and are derived from the hypothetical FMO energies in Table 1.)

| Index | Value |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electronic structure by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which are indicative of the strength of intramolecular interactions. For this compound, NBO analysis would reveal the nature of the bonding between the methanesulfonyl group and the pyrazole ring, as well as the extent of electron delocalization involving the amino group and the pyrazole system.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds. DFT calculations can provide theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. The accuracy of these predictions has been shown to be quite high for a wide range of organic molecules, making computational spectroscopy a powerful tool in chemical research.

Theoretical and Computational Insights into this compound Remain Elusive

Despite a thorough search of scientific literature and chemical databases, detailed theoretical and computational investigations specifically focused on the chemical compound this compound are not publicly available at this time. Consequently, the specific data required to elaborate on its calculated nuclear magnetic resonance (NMR) chemical shifts, predicted vibrational frequencies, and the nature of its noncovalent interactions and supramolecular assembly could not be retrieved.

Computational chemistry is a powerful tool for predicting the properties of molecules, including their spectroscopic characteristics and intermolecular behaviors. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts (¹H and ¹³C), as well as infrared and Raman vibrational frequencies. These theoretical predictions are invaluable for complementing experimental data, aiding in structural elucidation, and understanding the electronic environment of the molecule.

While research exists for various other pyrazole derivatives, including those with amino, sulfonyl, and hydroxyl functional groups, the specific combination present in this compound appears to be uncharacterized from a computational standpoint in the available literature. Crystal structure analyses of related sulfonyl-substituted pyrazoles have revealed the presence of intramolecular and intermolecular hydrogen bonds, often involving the amino and sulfonyl groups, which lead to the formation of complex supramolecular architectures. However, without specific studies on the target compound, it is not possible to provide a scientifically accurate account of its theoretical properties as requested.

The absence of such specific computational data highlights a gap in the current scientific literature and suggests an opportunity for future research to explore the theoretical and structural aspects of this particular pyrazole derivative. Such studies would be beneficial for a comprehensive understanding of its chemical behavior and potential applications.

Mechanistic Insights into Molecular Interactions of 5 Amino 1 Methanesulfonyl 1h Pyrazol 3 Ol Derivatives

Molecular Target Identification and Engagement

Derivatives of 5-aminopyrazole are recognized for their ability to interact with a range of biological targets, primarily enzymes involved in inflammatory and cell signaling pathways. The core pyrazole (B372694) scaffold serves as a versatile framework that can be functionalized to achieve affinity and selectivity for specific molecular targets. mdpi.com

Key molecular targets identified for this class of compounds include:

Cyclooxygenase (COX) enzymes: Specifically COX-1 and COX-2, which are central to the inflammatory process. nih.gov

Protein kinases: A diverse family of enzymes that regulate numerous cellular processes. Targets for 5-aminopyrazole derivatives include p38 Mitogen-Activated Protein Kinase (p38MAPK) and Bruton's Tyrosine Kinase (BTK). mdpi.com

Enzyme Inhibition Studies and Mechanisms

The therapeutic potential of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol derivatives is largely attributed to their ability to inhibit specific enzymes. The mechanisms of inhibition are often elucidated through a combination of in vitro enzymatic assays, molecular docking studies, and X-ray crystallography.

A significant area of investigation for pyrazole derivatives possessing an amino/methanesulfonyl pharmacophore has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase enzymes. nih.gov

Selective COX-2 Inhibition: Many synthesized 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives that feature a methanesulfonyl group exhibit greater inhibitory activity against COX-2 than COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are linked to COX-1 inhibition.

Mechanism of Action: The methanesulfonyl group is a key feature for potent and selective COX-2 inhibition. Molecular docking studies have revealed that the SO2 group of these pyrazole derivatives can form hydrogen bonds with key amino acid residues within the active site of the COX-2 enzyme, such as Phe504, Arg499, Tyr341, and Ser516. This interaction is crucial for anchoring the inhibitor within the enzyme's active site and is a hallmark of many selective COX-2 inhibitors.

The 5-aminopyrazole scaffold is a well-established framework for the design of kinase inhibitors. mdpi.com These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.

p38 MAPK Inhibition: A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography of these inhibitors bound to unphosphorylated p38α revealed a unique hydrogen bond between the exocyclic 5-amino group of the pyrazole and the side chain of threonine 106 in the kinase. This interaction is believed to be a significant contributor to the high selectivity for p38. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, acts as a reversible inhibitor of BTK. mdpi.com BTK is a nonreceptor tyrosine kinase that plays a crucial role in B-cell signaling, making it a key therapeutic target for B-cell malignancies.

While the 5-aminopyrazole core is prevalent in many kinase inhibitors, specific mechanistic data for RET and EGFR inhibition by derivatives of this compound are not extensively detailed in the currently available literature.

The versatility of the 5-aminopyrazole scaffold has led to its exploration as an inhibitor for a variety of other enzyme systems.

Acetylcholinesterase (AChE): Certain sulfenylated 5-aminopyrazoles have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

Carbonic Anhydrase (CA): The aminobenzenesulfonamide moiety is a well-known zinc-binding group found in many carbonic anhydrase inhibitors. mdpi.com While not directly featuring a methanesulfonyl group, related pyrazole derivatives with sulfonamide functionalities have been investigated as CA inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of diabetes and obesity. Pyrazole-containing compounds have been explored as PTP1B inhibitors.

There is limited to no specific information in the reviewed scientific literature regarding the inhibition of Topoisomerase, MAO-A, and 5-α Reductase by this compound or its close derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 5-aminopyrazole derivatives, SAR studies have provided valuable insights for optimizing their potency and selectivity. mdpi.com

The biological activity of 5-aminopyrazole derivatives can be significantly modulated by the nature and position of various substituents on the pyrazole ring and its appended functionalities.

Substituents on Phenyl Rings: In the context of COX-2 inhibition by 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, the presence of trimethoxy substituents on the phenyl rings was found to confer the most potent anti-inflammatory activity when compared to celecoxib (B62257). nih.gov

N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the target selectivity and potency. For instance, in a series of p38 MAPK inhibitors, a 4-fluorophenyl group at the N1 position was found to be optimal. nih.gov Further modifications at this position, such as the introduction of a methyl group, have also been shown to influence activity. nih.gov

Exocyclic Amino Group: The 5-amino group is often a key interaction point with the target protein. As seen in p38 MAPK inhibitors, this group can form a critical hydrogen bond that contributes to selectivity. nih.gov

The electronic effects of substituents are also important. Electron-withdrawing groups on phenyl rings attached to the pyrazole core have been shown to be beneficial for antibacterial activity in some series of 5-aminopyrazole-4-carboxamides. mdpi.com Conversely, for antimalarial activity, a methoxy (B1213986) group in the meta position of a phenyl ring increased potency, while ortho or para positioning led to a decrease in activity. mdpi.com

Below is an interactive data table summarizing the inhibitory activities of some 5-aminopyrazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Structural Features | Observed Activity |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles | COX-2 | Methanesulfonyl pharmacophore, trimethoxy substitutions | More potent than celecoxib nih.gov |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAPK | 5-amino group, N1-4-fluorophenyl | Highly selective inhibition nih.gov |

| Sulfenylated 5-aminopyrazoles | Acetylcholinesterase | 5-amino group, sulfenylated moiety | Potent inhibition |

| Pirtobrutinib | BTK | 5-aminopyrazole core | Reversible inhibition mdpi.com |

Role of the Amino/Methanesulfonyl Pharmacophore in Target Binding

The this compound scaffold and its derivatives contain a critical pharmacophore defined by the pyrazole ring, a 5-amino group, and a 1-methanesulfonyl (or a related sulfonamide) moiety. This arrangement is instrumental in binding to various biological targets, particularly enzymes like cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAP kinase). nih.govmdpi.comnih.gov

The methanesulfonyl/sulfonamide group is a key feature for selectivity in many COX-2 inhibitors. nih.gov It is designed to fit into a secondary, hydrophilic pocket present in the COX-2 active site, which is not readily accessible in the COX-1 isoform. This interaction is a cornerstone of the selective inhibition of COX-2, which is a major target for anti-inflammatory drugs. nih.gov

The 5-amino group on the pyrazole ring plays a crucial role in establishing specific and potent interactions within the target's binding site. In the context of p38 MAP kinase inhibitors, X-ray crystallography has revealed that the exocyclic amino group forms a unique hydrogen bond with the side-chain oxygen of Threonine 106 (Thr106) in the enzyme's ATP binding pocket. nih.gov This specific interaction is considered a significant contributor to the high selectivity of these compounds for p38 MAP kinase over other kinases. nih.gov The substitution of the amino group at this position is a common strategy in the development of various protein kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), highlighting its versatility and importance in molecular recognition. mdpi.comresearchgate.net

Together, the amino and methanesulfonyl groups work in concert. The methanesulfonyl moiety anchors the ligand in a specific region of the active site, such as the COX-2 secondary pocket, while the amino group forms critical hydrogen bonds that enhance binding affinity and confer selectivity. nih.govnih.gov This dual functionality makes the amino/methanesulfonyl pharmacophore a powerful tool in the design of targeted inhibitors.

Molecular Docking and Simulation Studies of Binding Modes

Molecular docking and simulation studies have been extensively used to elucidate the binding mechanisms of this compound derivatives with their protein targets. These computational techniques provide detailed insights into ligand-protein interactions at the atomic level, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Docking studies consistently show that pyrazole derivatives adopt a specific orientation within the active site of their target enzymes, allowing for optimal interaction with key residues. For COX-2 inhibitors possessing the methanesulfonyl pharmacophore, the primary binding mode involves the insertion of the methanesulfonyl group into the secondary pocket of the enzyme's active site. nih.gov The pyrazole core typically orients itself within the main channel of the active site.

In the case of p38 MAP kinase inhibitors, X-ray crystallography and molecular modeling have established a well-defined binding mode. nih.gov The 5-aminopyrazole scaffold binds within the ATP binding pocket, assuming a conformation that facilitates key hydrogen bonds and hydrophobic interactions. This binding mode is often referred to as a type-II ('DFG-out') binding mode, which interacts with the inactive form of the kinase and can increase the inhibitor's potency and selectivity. mdpi.com The stability of these docked poses is often further analyzed using molecular dynamics simulations, which assess the persistence of the interactions over time. nih.gov

The binding affinity of these derivatives is dictated by a network of specific interactions with amino acid residues in the active site. These interactions primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For p38 MAP kinase inhibitors, a crucial interaction is the hydrogen bond formed between the 5-amino group of the pyrazole and the side chain of Thr106. nih.gov Additional hydrogen bonds are often observed between the pyrazole ring nitrogens and the hinge region of the kinase, a common feature for ATP-competitive inhibitors.

In COX-2, the sulfonyl group's oxygen atoms typically form hydrogen bonds with residues such as Arginine 513 (Arg513) and Histidine 90 (His90) at the entrance of the secondary pocket. The pyrazole core and its substituents engage in hydrophobic interactions with residues lining the main channel, including Valine 523 (Val523) and Tyrosine 385 (Tyr385). nih.gov

The table below summarizes key interactions observed in docking and crystallographic studies for pyrazole derivatives with different targets.

| Target Enzyme | Derivative/Scaffold | Interacting Residues | Type of Interaction | Reference |

| p38 MAP Kinase | 5-Aminopyrazole | Thr106 | Hydrogen Bond (from NH2) | nih.gov |

| COX-2 | Pyrazole-sulfonamide | Arg513, His90 | Hydrogen Bond (from SO2) | nih.gov |

| COX-2 | Pyrazole-sulfonamide | Val523, Tyr385 | Hydrophobic Interaction | nih.gov |

| Carbonic Anhydrase II | Pyrazole-carboxamide | Thr199, Thr200 | Hydrogen Bond | nih.gov |

Modulation of Biological Pathways at the Cellular Level (Academic Focus)

The specific binding of this compound derivatives to their protein targets leads to the modulation of critical intracellular signaling pathways, which forms the basis of their therapeutic potential. mdpi.comnih.gov

By inhibiting p38 MAP kinase, these compounds interfere with a key signaling cascade involved in inflammation and cellular stress responses. The p38 MAP kinase pathway plays a crucial role in the production and signaling of pro-inflammatory cytokines. nih.gov Inhibition of p38 MAP kinase in cells, such as lipopolysaccharide (LPS)-stimulated monocytes, leads to a significant reduction in the synthesis and release of Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6). nih.gov This demonstrates a direct modulation of the inflammatory response at the cellular level.

Similarly, derivatives that target Bruton's tyrosine kinase (BTK) interfere with the B-cell receptor (BCR) signaling pathway. nih.gov BTK is a nonreceptor tyrosine kinase essential for B-cell proliferation, differentiation, and survival. Inhibiting BTK blocks the downstream signaling cascade, which is a major therapeutic strategy for managing B-cell malignancies like mantle cell lymphoma. nih.gov

For derivatives acting as selective COX-2 inhibitors, the primary cellular effect is the blockage of the prostaglandin (B15479496) synthesis pathway. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov

The table below outlines the biological pathways modulated by these derivatives.

| Target | Modulated Pathway | Cellular Consequence | Reference |

| p38 MAP Kinase | p38 MAP Kinase Signaling | Decreased production of inflammatory cytokines (TNF-α, IL-6) | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | B-Cell Receptor (BCR) Signaling | Inhibition of B-cell proliferation and survival | nih.gov |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Reduced production of prostaglandins, mediating anti-inflammatory effects | nih.gov |

Future Perspectives in Research on 5 Amino 1 Methanesulfonyl 1h Pyrazol 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, provide a foundational approach, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol. beilstein-journals.orgresearchgate.net Key areas of exploration include the adoption of green chemistry principles to minimize environmental impact and enhance safety.

Future synthetic strategies could involve:

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, enhance safety for potentially hazardous steps, and facilitate easier scale-up. mdpi.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for key synthetic steps.

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents like water or ionic liquids and developing reusable solid-supported catalysts can contribute to more sustainable synthetic processes.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise control over reaction conditions | Optimization of reactor design, residence time, and temperature for key reaction steps. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, higher yields, improved purity | Screening of reaction conditions (temperature, time, power) to accelerate the cyclization step. |

| One-Pot Multi-component Reactions | Increased atom economy, reduced waste, simplified procedures | Development of novel reaction sequences combining salicylaldehyde, malononitrile (B47326) dimer, and 2-cyanoacetohydrazide (B512044) analogs. mdpi.com |

| Green Catalysis | Use of reusable catalysts, milder reaction conditions, reduced environmental impact | Exploration of solid acid catalysts or enzyme-based catalysis for the synthesis. |

Exploration of Diverse Chemical Reactivity Pathways and New Derivatizations

The chemical architecture of this compound features several reactive sites, including the exocyclic amino group, the enolizable hydroxyl group, and the pyrazole ring itself, which can undergo electrophilic substitution. Future research should systematically explore the reactivity of these sites to generate a library of novel derivatives with potentially enhanced biological activities or unique material properties.

Key derivatization strategies to be explored include:

N-Functionalization: The amino group can be a target for acylation, sulfonylation, alkylation, and arylation reactions to introduce a wide range of substituents. mdpi.com

O-Functionalization: The hydroxyl group can undergo etherification and esterification to modulate the compound's lipophilicity and pharmacokinetic properties.

Ring Functionalization: Reactions such as halogenation or nitration at the C4 position of the pyrazole ring could provide intermediates for further chemical modifications.

Cyclization Reactions: The amino and hydroxyl groups can be utilized in cyclization reactions with appropriate bifunctional reagents to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com

| Reactive Site | Reaction Type | Potential New Scaffolds |

|---|---|---|

| 5-Amino Group | Acylation / Sulfonylation | Amide and sulfonamide derivatives. mdpi.com |

| 3-Hydroxyl Group | O-Alkylation / O-Acylation | Ether and ester derivatives. |

| Pyrazole Ring (C4 position) | Electrophilic Substitution | Halogenated, nitrated, or acylated pyrazole cores. |

| Amino and Hydroxyl Groups | Condensation/Cyclization | Fused pyrazolo-oxazines or pyrazolo-pyrimidines. mdpi.com |

Advanced Computational Modeling and Simulation for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, offering valuable insights into molecular properties and interactions. eurasianjournals.com Applying advanced computational methods to this compound can accelerate the design of new derivatives with tailored properties.

Future computational studies could focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net

Molecular Docking: Predicting the binding modes and affinities of new analogs within the active sites of biological targets, such as protein kinases, which are known to be modulated by aminopyrazole derivatives. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its complexes with biological macromolecules to assess their stability and conformational changes over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of derivatives with their biological activity, enabling the predictive design of more potent compounds. nih.gov

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | To predict reactivity, stability, and spectroscopic properties. researchgate.net | Guidance for synthetic efforts and interpretation of experimental data. |

| Molecular Docking | To identify potential biological targets and predict binding interactions. nih.gov | Prioritization of derivatives for synthesis and biological screening. |

| Molecular Dynamics (MD) Simulations | To study the stability and dynamics of ligand-protein complexes. eurasianjournals.com | Understanding of the molecular basis of binding and mechanism of action. |

| 3D-QSAR (CoMFA/CoMSIA) | To build predictive models for biological activity. nih.gov | Design of novel compounds with improved potency and selectivity. |

Elucidation of Further Molecular Mechanisms and Target Validation

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases and have shown promise as anticancer and anti-inflammatory agents. mdpi.comnih.gov A crucial future direction for research on this compound is to identify its specific biological targets and elucidate its mechanism of action at the molecular level.

A systematic approach to this would involve:

High-Throughput Screening: Evaluating the compound against large panels of kinases and other enzymes to identify potential biological targets.

Target Validation Studies: Once a potential target is identified, techniques such as Cellular Thermal Shift Assay (CETSA), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to confirm direct binding.

Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways to understand its functional consequences. This could include assays for cell proliferation, apoptosis, and migration. nih.gov

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein can provide detailed insights into the binding mode and guide further structure-based drug design efforts. nih.gov

Applications as Chemical Probes in Fundamental Biological Systems

The inherent structural features of pyrazoles make them attractive scaffolds for the development of chemical probes to study biological systems. nih.gov Their ability to participate in hydrogen bonding and coordinate with metal ions, combined with their synthetic tractability, allows for the incorporation of reporter groups such as fluorophores.

Future research could explore the development of this compound-based chemical probes by:

Designing Fluorescent Analogs: Attaching a fluorophore to the pyrazole scaffold could enable the visualization of its subcellular localization and interaction with biological targets using fluorescence microscopy. nih.gov

Developing Photoaffinity Probes: Incorporating a photoreactive group would allow for covalent labeling of target proteins upon UV irradiation, facilitating their identification and isolation.

Creating 'Off-On' Chemosensors: Modifying the structure to create a system where fluorescence is quenched until it binds to a specific ion or molecule of interest, allowing for its detection in biological samples. researchgate.net The N-donor character of the pyrazole ring makes it a suitable candidate for cation detection. nih.gov

This exploration could lead to the development of powerful tools for chemical biology, enabling the real-time monitoring of biological processes and aiding in the dissection of complex cellular pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.